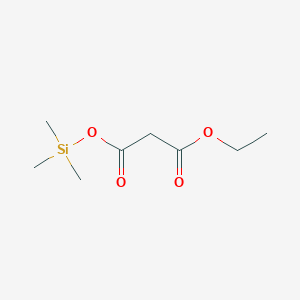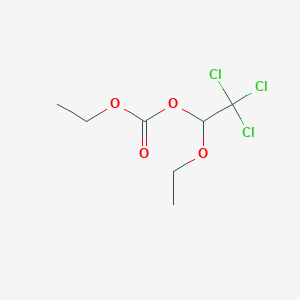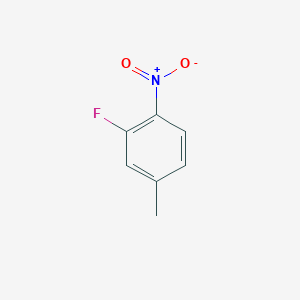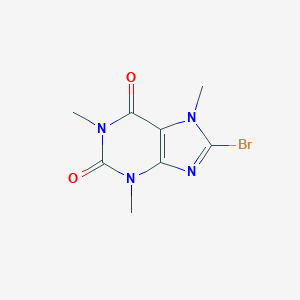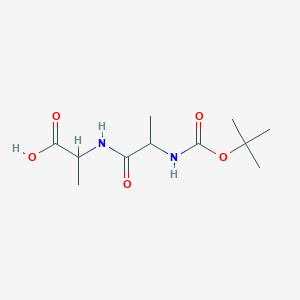
Boc-ala-ala-OH
Descripción general
Descripción
Boc-ala-ala-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H20N2O5 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Role in Protein Protection
Boc-ala-ala-OH and related compounds play a significant role in the protection of proteins against radical-induced alterations. For instance, Alpha-lipoic acid (ALA), which is similar in structure, has been shown to protect bovine serum albumin (BSA) against hydroxyl free radical-induced polymerization and protein oxidation, suggesting its potential for geriatric topical application (Perricone et al., 1999).
2. Use in Peptide Synthesis
Compounds such as this compound are used in the synthesis of peptides. For example, the synthesis of various peptide derivatives like Boc-Ala-Sar-Sar-OH, which are involved in C-alkylation reactions with sarcosine moieties, demonstrates their utility in peptide chemistry (Seebach et al., 1991).
3. Applications in Enzyme Kinetics
The kinetics of peptide boronic acids, including compounds similar to this compound, have been studied in their interaction with proteases like alpha-lytic protease. These studies contribute to our understanding of enzyme kinetics and the development of enzyme inhibitors (Kettner et al., 1988).
Mecanismo De Acción
Target of Action
Boc-ala-ala-OH, also known as N-tert-butoxycarbonyl-L-alanine, is a derivative of the naturally occurring amino acid L-alanine . The primary targets of this compound are proteins and peptides that contain amine functional groups . The compound is used as a protecting group for these amines during peptide synthesis .
Mode of Action
The mode of action of this compound involves the protection and deprotection of amine functional groups in proteins and peptides . The tert-butoxycarbonyl (Boc) group in this compound serves as a protective group for the amine functional group during peptide synthesis . This protection prevents unwanted reactions from occurring at the amine site during the synthesis process . The Boc group can be removed under mild acidic conditions, revealing the free amine and allowing it to participate in subsequent reactions .
Biochemical Pathways
This compound plays a significant role in the biochemical pathway of peptide synthesis . It is involved in the formation of amide bonds, which are crucial for linking amino acids together to form peptides . The compound’s role in this pathway is primarily regulatory, as it controls the sites of reaction during peptide synthesis .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its chemical structure and the conditions under which it is used . As a small molecule, it is expected to have good absorption and distribution properties.
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting amine functional groups during synthesis, this compound ensures that peptide bonds form at the correct locations, resulting in the desired peptide product .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . The Boc group is stable under a wide range of conditions, but can be removed under mild acidic conditions . Therefore, the pH of the reaction environment can significantly influence the compound’s action. Additionally, the reaction rate can be affected by the temperature, with higher temperatures generally increasing the rate of deprotection .
Safety and Hazards
In case of accidental exposure, avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNDDHWTEVCBAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27317-69-7 | |
| Record name | NSC334362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












